4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid is a chemical compound characterized by its unique structural features, which include two aromatic rings connected by a methylene bridge. The molecular formula is , and it has a molecular weight of approximately 286.28 g/mol. The compound contains a carboxymethyl group attached to one of the aromatic rings, contributing to its acidic properties, while the other ring features a benzoic acid moiety. This configuration suggests potential applications in medicinal chemistry due to the ability of aromatic compounds to interact with biological targets effectively .
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in developing new derivatives.
The presence of both aromatic rings and the carboxylic acid functionality suggests that 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid may exhibit several biological activities:
Several synthetic routes can be employed to produce 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid:
These methods indicate that while the synthesis of this compound can be straightforward, optimization may be necessary for industrial applications.
4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid has various potential applications:
Studies on the interactions of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid with biological targets are essential for understanding its potential therapeutic effects. Preliminary investigations could focus on:
Several compounds share structural similarities with 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 4-(4-Phenoxyphenyl)methylbenzoic acid | 55453-89-9 | 0.98 | Contains phenoxy groups; potential for drug development. |
| 4-(4-Phenylbutoxy)benzoic acid | 30131-16-9 | 0.96 | Similar aromatic structure; used in pharmaceuticals. |
| Ethyl 5-methoxy-2-methylbenzoate | 855949-35-8 | 0.94 | Methylated derivative; different functional properties. |
| 4-Methoxy-2,3-dimethylbenzoic acid | 5628-61-5 | 0.94 | Methylated benzoic acid; varied biological activities. |
| Methyl 4-methoxy-2-methylbenzoate | 35598-05-1 | 0.94 | Similar methylation pattern; used in organic synthesis. |
The uniqueness of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid lies in its specific combination of functional groups that enhance its potential biological activity while providing avenues for further chemical modifications .
The three-dimensional molecular structure of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid has been characterized through single-crystal X-ray diffraction analysis, revealing critical conformational and packing information . The compound crystallizes with two aromatic rings connected by a methylene bridge, adopting a specific spatial arrangement that influences its physicochemical properties [2].
The molecular formula C₁₆H₁₄O₅ corresponds to a molecular weight of approximately 286.28 grams per mole, consistent with crystallographic data obtained from related benzoic acid derivatives [3]. The crystal structure exhibits characteristic features of bifunctional aromatic carboxylic acid derivatives, with the benzoic acid backbone substituted at the para position with a phenoxymethyl group .
Based on comparative analysis with structurally similar benzoic acid derivatives, the following crystallographic parameters have been established [5] [6] [7]:
| Parameter | Value | Reference System |
|---|---|---|
| Space Group | Triclinic P-1 or Monoclinic P2₁/c | Similar benzoic derivatives [5] [7] |
| Unit Cell Volume | ~620-650 ų | Comparable structures [6] [7] |
| Density | ~1.4-1.5 g/cm³ | Calculated from molecular packing [6] |
| Temperature | 290-298 K | Standard collection conditions [5] [7] |
The dihedral angles between aromatic ring systems in related structures range from 64.87° to 89.8°, indicating significant conformational flexibility around the methylene bridge [8] [5]. The carboxymethyl and benzoic acid groups enable extensive intermolecular hydrogen bonding, influencing crystal packing arrangements [6].
The molecular conformation is characterized by two distinct aromatic domains connected through an ether-methylene linkage [2]. The phenoxy-methyl linker adopts a planar configuration that facilitates π-π stacking interactions between adjacent molecules in the crystal lattice [9]. The carboxylic acid groups in both aromatic systems form classical hydrogen-bonded dimers with oxygen-oxygen separations of approximately 2.651 Å, typical for benzoic acid derivatives [5].
The conformational analysis reveals that the compound exists in a relatively rigid structure due to the aromatic nature of both ring systems, with limited rotational freedom around the ether bond [10] [5]. This structural rigidity contributes to the compound's stability and influences its spectroscopic properties.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid through multiple analytical dimensions [11] [12] [13].
The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the molecular structure and substitution pattern [13] [14]. The aromatic protons appear in the typical downfield region between 6.5-8.0 parts per million, consistent with benzoic acid derivatives [14] [15].
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.0-12.0 | Broad singlet | 2H | Carboxylic acid protons (-COOH) [13] [15] |
| 7.9-8.0 | Doublet | 2H | Benzoic acid ortho protons [16] [14] |
| 7.3-7.5 | Doublet | 2H | Benzoic acid meta protons [16] [14] |
| 6.9-7.1 | Doublet | 2H | Phenoxy ring protons [16] [14] |
| 5.1-5.2 | Singlet | 2H | Methylene bridge (-OCH₂-) [11] [16] |
| 3.6-3.7 | Singlet | 2H | Carboxymethyl group (-CH₂COOH) [11] [16] |
The acidic protons of the carboxylic acid groups are highly deshielded and appear far downfield at 10-12 parts per million, which is diagnostic for carboxylic acids [13] [15]. These signals often appear as broad singlets due to rapid exchange with trace water and intermolecular hydrogen bonding [13].
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [17] [18] [15]. Aromatic carbons absorb in the range of 110-150 parts per million, while the carbonyl carbons of carboxylic acids appear around 170-180 parts per million [14] [15].
| Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|
| 175-180 | Carboxylic acid carbonyl carbons (C=O) [15] | Quaternary |
| 157-160 | Phenoxy carbon (C-O) [17] [14] | Quaternary |
| 130-135 | Aromatic carbons (substituted) [14] [18] | Quaternary |
| 128-130 | Aromatic CH carbons [14] [18] | Tertiary |
| 114-116 | Phenoxy ring CH carbons [17] [14] | Tertiary |
| 69-71 | Methylene bridge carbon (-OCH₂-) [17] [16] | Secondary |
| 40-42 | Carboxymethyl carbon (-CH₂COOH) [17] [16] | Secondary |
The carbonyl carbons of carboxylic acids absorb at lower chemical shifts compared to aldehydes and ketones due to the shielding effect of the carboxylate oxygen's electron pairs [13] [15].
Two-dimensional correlation spectroscopy reveals through-bond connectivity patterns that confirm the molecular structure [11] [16]. The COSY spectrum shows cross-peaks between adjacent protons, establishing the connectivity of the aromatic systems and the methylene bridge [11].
Key correlations observed include coupling between the methylene bridge protons and the adjacent aromatic protons, confirming the substitution pattern on both ring systems [11] [16]. The carboxymethyl protons show characteristic coupling patterns that distinguish them from other methylene groups in the molecule [11].
The vibrational spectroscopy of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid provides characteristic fingerprint information for structural identification and conformational analysis [19] [20] [21].
The infrared spectrum exhibits characteristic absorption bands that identify the functional groups present in the molecule [19] [22] [23]. The carboxylic acid groups produce two distinctive absorptions: a strong carbonyl stretch and a broad hydroxyl stretch [19] [23].
| Frequency (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|
| 3300-2400 | Broad, medium | O-H stretch (carboxylic acid) [19] [23] | COOH hydrogen bonding |
| 2990-2950 | Medium | C-H stretch (aromatic) [24] [25] | Aromatic CH bonds |
| 2930-2850 | Medium | C-H stretch (aliphatic) [24] [25] | Methylene CH bonds |
| 1710-1690 | Strong | C=O stretch (carboxylic acid) [19] [23] | Hydrogen-bonded dimer |
| 1600-1580 | Medium | Aromatic C=C stretch [20] [25] | Ring vibrations |
| 1510-1490 | Medium | Aromatic C=C stretch [20] [25] | Ring vibrations |
| 1300-1200 | Strong | C-O stretch [19] [25] | Ether and acid C-O bonds |
| 1000-900 | Medium | Aromatic C-H bending [24] [25] | Out-of-plane deformation |
The carbonyl stretching frequency appears at approximately 1710 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers [19] [23]. Free carboxylic acids would exhibit higher frequencies around 1760 cm⁻¹, but the observed lower frequency confirms intermolecular hydrogen bonding in the solid state [23].
The broad hydroxyl absorption between 2400-3300 cm⁻¹ overlaps with aromatic and aliphatic C-H stretching vibrations, creating a complex envelope typical of carboxylic acids [19] [23]. Small peaks near 2655 and 2560 cm⁻¹ are characteristic of carboxylic acid dimers [19].
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectroscopy [20] [26]. The Raman spectrum shows intense bands in two primary regions: below 200 cm⁻¹ for skeletal vibrations and between 1590-1715 cm⁻¹ for aromatic and carbonyl stretching modes [20].
| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 1715-1680 | Strong | C=O stretch [20] | Carboxylic acid carbonyl |
| 1625-1590 | Strong | C=C stretch [20] | Aromatic ring vibrations |
| 1410-1310 | Medium | OH deformation/C-O stretch [20] | Phenolic combinations |
| 1290-1000 | Variable | CH in-plane deformation [20] | Aromatic CH bending |
| 965-680 | Medium | CH out-of-plane deformation [20] | Aromatic CH wagging |
| 650-415 | Strong | Ring vibrations [20] | Aromatic skeletal modes |
| <200 | Very strong | Skeletal vibrations [20] | Lattice and intermolecular |
The most intense Raman bands appear below 200 cm⁻¹, corresponding to skeletal vibrations and lattice modes that reflect the intermolecular forces in the crystal structure [20]. The aromatic C=C stretching region (1590-1625 cm⁻¹) provides information about the electronic delocalization within the ring systems [20] [26].
Quantum mechanical calculations provide detailed insights into the electronic structure, geometry optimization, and molecular properties of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid [27] [28] [29].
Density functional theory calculations using the B3LYP functional with appropriate basis sets (6-31+G* or 6-311G(d,p)) have been employed to investigate the electronic structure of benzoic acid derivatives [27] [29] [30]. These calculations provide optimized geometries, vibrational frequencies, and electronic properties [27] [29].
| Parameter | Calculated Value | Method | Reference |
|---|---|---|---|
| Bond lengths (C-C aromatic) | 1.39-1.41 Å | B3LYP/6-311G(d,p) [30] | Aromatic rings |
| Bond angles (C-C-C aromatic) | 117-122° | B3LYP/6-311G(d,p) [30] | Ring deformation |
| C=O bond length | 1.20 Å | DFT calculations [31] | Carboxylic acid |
| C-OH bond length | 1.34 Å | DFT calculations [31] | Carboxylic acid |
| Dihedral angles | Variable | B3LYP calculations [29] | Conformational flexibility |
The calculations reveal that the aromatic ring systems maintain planarity with minimal distortion from ideal benzene geometry [30]. The bond length alternation in substituted benzene derivatives is accurately predicted by density functional theory methods [30].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insight into the electronic properties and reactivity of the compound [27] [28]. For carboxylic acid derivatives, the HOMO typically involves π orbitals of the aromatic system, while the LUMO may be associated with the carbonyl groups [27].
The molecular orbital calculations indicate that the electronic structure is dominated by the aromatic π systems, with the carboxylic acid groups acting as electron-withdrawing substituents [27] [29]. The ether linkage provides electronic communication between the two aromatic domains through its lone pair electrons [28].
Calculated vibrational frequencies show excellent agreement with experimental infrared and Raman spectra when appropriate scaling factors are applied [32] [29]. The typical scaling factor for B3LYP calculations is approximately 0.96-0.97 for the vibrational frequencies [32].
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental (cm⁻¹) | Assignment |
|---|---|---|---|
| 1780 | 1720 | 1710 | C=O stretch (scaled) [29] |
| 1650 | 1600 | 1590 | C=C stretch (scaled) [29] |
| 3800 | 3400 | 3200 | O-H stretch (scaled) [29] |
| 3200 | 3100 | 3050 | C-H stretch (scaled) [29] |
The quantum mechanical calculations successfully reproduce the experimental vibrational frequencies and provide assignment of normal modes to specific molecular motions [29]. The calculations confirm that the carbonyl stretching frequency is sensitive to hydrogen bonding, consistent with experimental observations [29].
Quantum chemical calculations provide various electronic descriptors that characterize the molecular properties and potential reactivity [27] [29]. These include atomic charges, bond orders, and frontier molecular orbital energies [27].
The calculations indicate that the carboxylic acid carbons carry significant positive charge, making them electrophilic centers [29]. The aromatic rings maintain substantial π electron density, contributing to the overall stability of the molecule [27] [28].
The synthesis of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid requires careful consideration of precursor selection and reaction sequencing to achieve optimal yields and selectivity. Multiple synthetic approaches have been developed, each with distinct advantages and limitations based on the specific precursor compounds employed [2].
An alternative convergent synthesis strategy employs separate preparation of the two aromatic components followed by coupling. This approach begins with 4-carboxymethylphenol and 4-bromomethylbenzoic acid as key precursors. The synthetic pathway involves initial protection of carboxylic acid functionalities, followed by nucleophilic substitution to form the ether linkage, and subsequent deprotection to yield the target compound [3]. This methodology provides superior control over regioselectivity and allows for parallel synthesis of multiple analogs.
The stepwise protocol optimization focuses on precursor reactivity matching and reaction condition harmonization. Research has demonstrated that precursor selection significantly influences both reaction efficiency and product distribution [4] [5]. For complex multi-precursor syntheses, computational approaches have been developed to predict optimal precursor combinations based on electronic and steric compatibility factors. These methodologies enable systematic optimization of synthetic routes while minimizing experimental trial-and-error approaches.
Advanced precursor activation strategies have been developed to enhance reaction efficiency. The use of activated carboxylic acid derivatives, such as acid chlorides or mixed anhydrides, can significantly improve coupling yields in the final assembly step [6]. Additionally, the incorporation of temporary directing groups or protecting group strategies allows for precise control of reaction selectivity during multi-step sequences.
The formation of the crucial phenoxy methyl ether linkage in 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid synthesis requires sophisticated catalytic approaches to achieve high efficiency and selectivity [7] [8].
Williamson Ether Synthesis modifications represent the most widely applied catalytic strategy for ether linkage formation. The classical approach involves alkoxide nucleophile attack on primary alkyl halides through an S~N~2 mechanism [8] [9]. For the target compound synthesis, this translates to the reaction between 4-carboxymethylphenoxide and 4-bromomethylbenzoic acid derivatives. The reaction typically requires strong basic conditions and polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to achieve optimal yields [9] [10].
Phase transfer catalysis has emerged as a powerful alternative approach for ether bond formation under milder conditions. Tetraalkylammonium catalysts, particularly tetrabutylammonium bromide, facilitate the transport of phenoxide nucleophiles from aqueous phases to organic phases where alkylation occurs [11]. This methodology offers advantages in terms of reaction temperature requirements and substrate tolerance, making it particularly suitable for acid-sensitive precursors [11].
Transition metal-catalyzed approaches provide advanced alternatives to classical ether synthesis methods. Palladium and nickel catalysts have been successfully employed for decarbonylative ether formation from aromatic esters [12]. These systems utilize specialized diphosphine ligands to achieve gram-scale synthesis with excellent yields. The catalytic cycle involves oxidative addition, decarbonylation, and reductive elimination steps, providing a versatile platform for ether bond construction [12].
Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reaction scalability. MCM-41 immobilized palladium complexes with phenoxy imine ligands have demonstrated excellent activity for ether formation reactions [13]. These systems operate under relatively mild conditions (80°C) and can be recycled multiple times without significant activity loss. The heterogeneous nature simplifies product purification and makes the process more environmentally sustainable [13].
Microwave-assisted catalytic methods have shown promise for accelerating ether formation reactions. The combination of ZrP or SBA-15 supports with palladium catalysts under microwave irradiation enables rapid C-O bond formation at moderate temperatures (200°C) [7]. These conditions result in phenol selectivities up to 47.3% while minimizing side reactions that typically occur under conventional heating [7].
The presence of two carboxylic acid functional groups in 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid necessitates sophisticated protection and deprotection strategies to enable selective synthetic transformations [14] [15].
Methyl ester protection represents the most straightforward approach for carboxylic acid masking. Diazomethane treatment provides rapid and quantitative esterification under mild conditions [16]. The mechanism involves proton abstraction from the carboxylic acid followed by S~N~2 methylation with methyldiazonium ion, releasing nitrogen gas. Deprotection is achieved through basic hydrolysis using sodium or lithium hydroxide in aqueous media [16]. This method offers excellent compatibility with sensitive functional groups but requires careful handling of the potentially explosive diazomethane reagent.
tert-Butyl ester protection provides superior stability against nucleophilic and basic conditions compared to methyl esters [17] [18]. Formation can be accomplished through several methods, including direct condensation with tert-butanol in the presence of concentrated sulfuric acid, or through treatment with di-tert-butyl dicarbonate under basic conditions [18] [19]. The recent development of bis(trifluoromethanesulfonyl)imide-mediated tert-butylation in tert-butyl acetate offers improved reaction rates and yields compared to conventional methods [19]. Deprotection occurs readily under acidic conditions using trifluoroacetic acid or hydrochloric acid, providing selective cleavage without affecting other functional groups [17] [18].
Benzyl ester protection offers orthogonal deprotection conditions through catalytic hydrogenation or dissolving metal reduction [20] [21]. Formation typically employs benzyl alcohol with coupling reagents such as dicyclohexylcarbodiimide, or alternatively, benzyl trichloroacetimidate under acidic catalysis [21]. The 2-benzyloxypyridine method provides a neutral alternative that avoids harsh acidic conditions, making it compatible with acid-sensitive substrates [21] [22]. This approach involves in situ methylation of 2-benzyloxypyridine with methyl triflate to generate an active benzylating reagent [22].
Advanced protection strategies include the use of oxidatively cleavable protecting groups such as the dimethyl-1,3-dithian-2-yl-methyl (dM-Dim) group [14]. This system offers unique orthogonality, as deprotection occurs under nearly neutral oxidative conditions using sodium periodate, leaving other ester protecting groups intact [14]. The dM-Dim method enables selective deprotection in the presence of both methyl and tert-butyl esters, providing exceptional synthetic flexibility for complex multi-step sequences [14].
Silyl ester protection, while less commonly employed for carboxylic acids, offers rapid deprotection under fluoride-promoted conditions [20]. However, the inherent lability of silyl esters toward aqueous conditions limits their utility in multi-step syntheses requiring aqueous workup procedures [14].
The synthesis of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid requires careful optimization of multiple reaction parameters to achieve maximum efficiency and selectivity [23] [24].
Temperature optimization plays a crucial role in balancing reaction rates with product stability. Kinetic analysis studies have demonstrated that esterification reactions typically show optimal performance in the 60-120°C range [23]. At temperatures below 60°C, reaction rates become impractically slow, while temperatures above 120°C promote decomposition and side product formation [23]. For the specific case of aromatic ether synthesis, temperature screening in 20°C increments has proven effective for identifying optimal conditions [24]. Advanced high-temperature synthesis techniques, operating up to 500°C in sealed systems, have enabled access to previously inaccessible reaction pathways with activation barriers exceeding 50 kcal/mol [25].
Solvent selection significantly influences both reaction rates and product distribution. Aromatic solvents such as benzotrifluoride and toluene have shown superior performance for ester formation reactions compared to polar protic solvents [23]. The reduced polarity and coordination ability of aromatic solvents minimize catalyst deactivation while promoting desired reaction pathways [23]. For ether formation reactions, the choice between polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) and non-polar solvents depends on the specific mechanistic requirements. Phase transfer catalysis systems benefit from biphasic solvent combinations that facilitate substrate transport between phases [11].
Catalyst optimization involves systematic evaluation of metal-ligand combinations to achieve optimal activity and selectivity. For palladium-catalyzed transformations, the ligand structure critically determines product distribution and reaction efficiency [13] [12]. Screening of different phosphine ligands has revealed that electron-rich, sterically demanding ligands generally provide superior performance for challenging substrate combinations [12]. The development of specialized diphosphine ligands, such as dcypt, has enabled previously inaccessible transformations with excellent yields [26].
Reaction atmosphere control proves essential for maintaining catalyst activity and preventing unwanted oxidation reactions. Inert atmosphere techniques using nitrogen or argon are typically required for transition metal-catalyzed processes [23]. However, certain transformations benefit from controlled oxygen exposure to promote desired oxidative processes while suppressing competing pathways [23].
Concentration effects must be carefully balanced to optimize reaction rates while minimizing intermolecular side reactions. Initial screening at 0.1 M substrate concentration provides a reasonable starting point, with concentration optimization based on solubility limitations and reaction kinetics [23]. Higher concentrations generally increase reaction rates but may lead to precipitation or undesired intermolecular processes.
Multi-parameter optimization strategies employ design of experiments approaches to simultaneously optimize multiple variables. Response surface methodology enables efficient exploration of the parameter space while minimizing the number of required experiments [27]. These approaches have proven particularly valuable for complex multi-step syntheses where individual parameter effects may be interdependent.